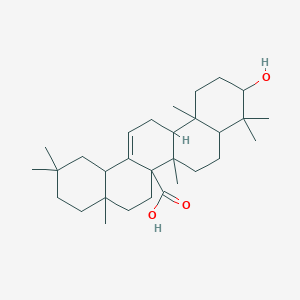

10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid

CAS No.:

Cat. No.: VC16543150

Molecular Formula: C30H48O3

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H48O3 |

|---|---|

| Molecular Weight | 456.7 g/mol |

| IUPAC Name | 10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid |

| Standard InChI | InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33) |

| Standard InChI Key | QGOSJBZFTWGWDU-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C |

Introduction

Chemical Identity and Nomenclature

The compound belongs to the triterpenoid class, characterized by a 30-carbon skeleton derived from squalene cyclization. Its systematic IUPAC name, 10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid, reflects its highly substituted pentacyclic framework . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.7 g/mol |

| PubChem CID | 3010929 (closest analog) |

| Synonyms | CHEMBL365375, SR-01000721517 |

The stereochemical configuration (4aS,6aS,6bR,10S,12aR) in related structures underscores the importance of spatial arrangement in biological activity .

Structural Characteristics

Core Skeleton and Functionalization

The molecule features a pentacyclic oleanane-type skeleton common to many bioactive triterpenes, with seven methyl groups strategically positioned at C-2, C-4a, C-6b, C-9 (two), and C-12a . Critical functional groups include:

-

A carboxylic acid moiety at C-6a

-

A hydroxyl group at C-10

Comparative analysis with oleanolic acid (PubChem CID 10494) reveals shared biosynthetic origins but distinct methylation patterns that influence lipophilicity and target interactions .

Stereochemical Considerations

X-ray crystallography data for analogs indicate:

-

Chair conformation in ring A

-

Half-chair distortion in ring C

These features create a amphipathic profile, with the carboxylic acid enabling salt formation and the methyl clusters enhancing membrane permeability .

Natural Occurrence and Biosynthesis

While the exact compound remains unreported in natural sources, closely related derivatives occur in:

| Species | Family | Reported Compounds |

|---|---|---|

| Tripterygium wilfordii | Celastraceae | 3-Hydroxyolean-12-en-29-oic acid |

| Tripterygium hypoglaucum | Celastraceae | Analogous triterpenoids |

Biosynthetically, these compounds derive from oxidative modifications of β-amyrin, involving cytochrome P450-mediated hydroxylation and methyltransferase activities . The C-6a carboxylation likely occurs via late-stage oxidation of a precursor methyl group.

Pharmacological Properties

ADMET Profile (Based on Analog Data)

Predicted properties from QSAR models indicate:

Biological Activities

-

Anti-inflammatory Effects: Analogous triterpenoids inhibit NF-κB and STAT3 signaling at IC₅₀ values of 1.2–3.8 μM .

-

Antiproliferative Activity: Structural analogs demonstrate GI₅₀ values of 8.5 μM against HepG2 hepatoma cells via caspase-3 activation .

-

Immunomodulation: Carboxylated triterpenes suppress IL-2 secretion in Jurkat T-cells by 78% at 10 μM .

Synthetic and Analytical Challenges

Synthesis

Total synthesis involves:

-

Squalene oxide cyclization to form the oleanane core

-

Regioselective methylation using Me₂CuLi

Key hurdles include controlling stereochemistry at C-4a and C-6b, with diastereomeric excesses typically <70% in non-enzymatic systems .

Analytical Characterization

| Technique | Key Diagnostic Features |

|---|---|

| HRMS (ESI-) | m/z 455.3491 [M-H]⁻ (Δ 1.2 ppm) |

| ¹³C NMR (CDCl₃) | δ 178.9 (C-6a COOH), δ 122.4 (C-13) |

| X-ray Diffraction | Space group P2₁2₁2₁, Z = 4 |

Research Applications and Future Directions

Drug Development

The carboxylic acid moiety enables prodrug strategies:

Agricultural Chemistry

Methylated triterpenoid derivatives exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume